molecular formula C16H24N2O5S3 B2675861 Methyl 3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2415525-24-3

Methyl 3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2675861
CAS No.: 2415525-24-3
M. Wt: 420.56
InChI Key: YFOYUKGXEXFASO-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a sulfamoyl group, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfamoyl group, and the incorporation of the thiomorpholine moiety. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Sulfamoyl Group: This step often involves the reaction of the thiophene derivative with sulfamoyl chloride under basic conditions.

    Incorporation of the Thiomorpholine Moiety: This can be done through nucleophilic substitution reactions where the thiomorpholine group is introduced to the oxan-4-ylmethyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The thiophene ring and sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiomorpholine moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-(thiomorpholin-4-yl)benzoate
  • Methyl 4-(thiomorpholin-3-yl)benzoate

Uniqueness

Methyl 3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a sulfamoyl group, and a thiomorpholine moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S3/c1-22-15(19)14-13(2-9-25-14)26(20,21)17-12-16(3-7-23-8-4-16)18-5-10-24-11-6-18/h2,9,17H,3-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOYUKGXEXFASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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